molecular formula C7H10N4O2 B14546088 6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 62175-79-5

6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14546088
CAS No.: 62175-79-5
M. Wt: 182.18 g/mol
InChI Key: MOOWAGHBGCBODD-UHFFFAOYSA-N
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Description

6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring. Compounds with pyrimidine rings are known for their biological activity and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with a hydrazine compound. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Catalysts: Acid or base catalysts

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a hydrazinylidene group.

    6-Methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a hydrazinylidene group.

Uniqueness

6-(2-Hydrazinylidenepropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydrazinylidene group, which can impart different chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

62175-79-5

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

6-(2-hydrazinylidenepropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H10N4O2/c1-4(11-8)2-5-3-6(12)10-7(13)9-5/h3H,2,8H2,1H3,(H2,9,10,12,13)

InChI Key

MOOWAGHBGCBODD-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)CC1=CC(=O)NC(=O)N1

Origin of Product

United States

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